![molecular formula C15H9BrN2O B11829268 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one](/img/structure/B11829268.png)
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one: is a heterocyclic compound that belongs to the indoloquinoline family. This compound is characterized by its unique structure, which includes a bromine atom at the 8th position and a quinoline moiety fused with an indole ring. The presence of these structural features imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one can be achieved through several synthetic routes. One common method involves the palladium-catalyzed regioselective intramolecular direct arylation of N-(o-bromophenyl)-3-indolecarboxamides. This reaction typically employs palladium acetate (Pd(OAc)2) as the catalyst and triphenylphosphine (PPh3) as the ligand, with potassium carbonate (K2CO3) as the base in toluene at elevated temperatures .
Another method involves the oxidative cyclization of 3,3’-diindolylmethanes under the influence of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). This reaction proceeds under mild conditions and yields the desired indoloquinoline derivatives with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, employing cost-effective reagents, and ensuring the scalability of the synthetic route.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The indole and quinoline moieties can undergo further cyclization to form more complex structures.
Common Reagents and Conditions
Palladium Catalysts: Used in arylation reactions.
DDQ: Employed in oxidative cyclization.
Bases: Such as potassium carbonate (K2CO3) for deprotonation steps.
Major Products Formed
The major products formed from these reactions include various substituted indoloquinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents.
Wissenschaftliche Forschungsanwendungen
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one involves its interaction with various molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-5H-indolo[2,3-b]quinolin-11-amine: Another indoloquinoline derivative with potent cholinesterase inhibitory activity.
Indolo[2,3-b]quinolines: A broader class of compounds with similar structural features and biological activities.
Uniqueness
8-Bromo-5H-indolo[3,2-c]quinolin-6(11H)-one is unique due to the presence of the bromine atom at the 8th position, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other indoloquinoline derivatives and can be exploited in the design of new compounds with tailored properties.
Eigenschaften
Molekularformel |
C15H9BrN2O |
|---|---|
Molekulargewicht |
313.15 g/mol |
IUPAC-Name |
8-bromo-5,11-dihydroindolo[3,2-c]quinolin-6-one |
InChI |
InChI=1S/C15H9BrN2O/c16-8-5-6-12-10(7-8)13-14(17-12)9-3-1-2-4-11(9)18-15(13)19/h1-7,17H,(H,18,19) |
InChI-Schlüssel |
ZWWRJWQIUDVSKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C4=C(N3)C=CC(=C4)Br)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


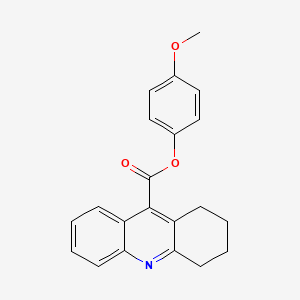

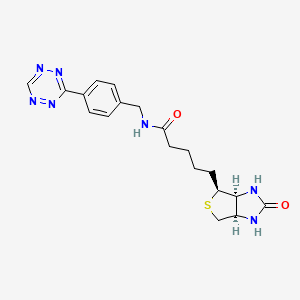
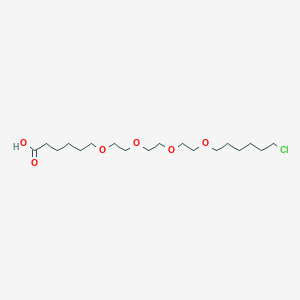
![Benzene, 1-[(2E)-4-bromo-2-buten-1-yl]-3-(trifluoromethyl)-](/img/structure/B11829210.png)
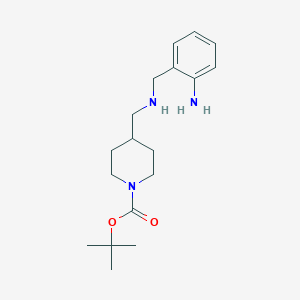
![(2S,3S)-3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B11829220.png)
![1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-[2-(dimethylamino)ethyl]-6-[2-[4-(diphenylamino)phenyl]ethenyl]-](/img/structure/B11829222.png)
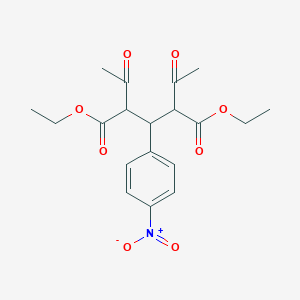
![2,3,4,5,6-pentafluorophenyl (2S)-3-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}[(4-methylphenyl)diphenylmethyl]amino)propanoate](/img/structure/B11829226.png)
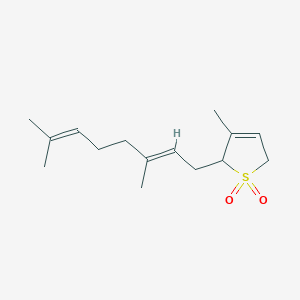
![All(a1-3)AllNAc(a1-3)Gal(b1-4)[6-deoxy-L-All(a1-3)]aldehydo-L-Tal](/img/structure/B11829232.png)
![3-(([1,1'-Biphenyl]-4-ylmethoxy)methyl)pyrrolidine hydrochloride](/img/structure/B11829237.png)
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11829239.png)
